Methyl 2-amino-5-iodo-4-methylbenzoate

Overview

Description

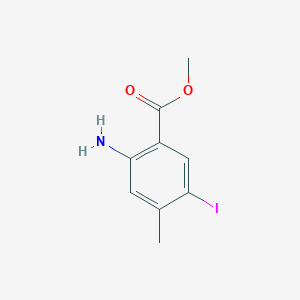

Methyl 2-amino-5-iodo-4-methylbenzoate (CAS 1464091-62-0) is a halogenated aromatic ester with the molecular formula C₉H₁₀INO₂ and a molecular weight of 275.09 g/mol. Its structure features an amino group at the 2-position, a methyl group at the 4-position, and an iodine atom at the 5-position on the benzoate ring . This compound is primarily utilized as an intermediate in pharmaceutical research and organic synthesis, where its unique substitution pattern enables diverse chemical modifications for developing bioactive molecules or drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-iodo-4-methylbenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 2-amino-4-methylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

Iodination: Methyl 2-amino-4-methylbenzoate is treated with iodine and an oxidizing agent to introduce the iodine atom at the 5-position of the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl 2-amino-4-methyl-5-iodobenzoate.

Industrial Production Methods: Industrial production of methyl 2-amino-4-methyl-5-iodobenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to an amine or hydroxylamine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide, potassium tert-butoxide, or palladium catalysts are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are used.

Major Products Formed:

Substitution Reactions: Products include methyl 2-amino-4-methyl-5-chlorobenzoate, methyl 2-amino-4-methyl-5-bromobenzoate, and other substituted derivatives.

Oxidation and Reduction Reactions: Products include nitro, nitroso, amine, and hydroxylamine derivatives.

Coupling Reactions: Products include biaryl and aryl-alkyne derivatives.

Scientific Research Applications

Methyl 2-amino-5-iodo-4-methylbenzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: The compound is employed in the development of molecular probes and imaging agents for biological studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyl-5-iodobenzoate depends on its specific application

Binding to Enzymes: The compound can bind to enzymes, inhibiting or modulating their activity.

Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.

Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2-amino-5-iodo-4-methylbenzoate to other halogenated aromatic esters highlight key differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis supported by experimental data and literature.

Structural Analogues and Substituent Effects

A comparison of substituent positions and halogens reveals critical trends:

*Similarity scores derived from structural alignment algorithms .

- Substituent Position: The positional isomerism between this compound and Methyl 4-amino-5-iodo-2-methylbenzoate (similarity score: 0.94) demonstrates that even minor shifts in substituent placement significantly alter electronic properties and binding affinities. For example, the 2-amino group in the target compound may enhance hydrogen-bonding interactions compared to the 4-amino isomer .

- Halogen Effects: Replacing iodine with bromine or chlorine (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) reduces molecular weight and polarizability but increases electrophilicity, making bromo/chloro derivatives more reactive in nucleophilic aromatic substitution .

Physicochemical Properties

- Solubility: The iodine atom in this compound increases lipophilicity (logP ≈ 2.8) compared to its bromo/chloro analogues (logP ≈ 2.3–2.5), affecting membrane permeability in biological systems .

- Thermal Stability : Iodine’s larger atomic radius may reduce thermal stability relative to lighter halogens. For instance, methyl esters with bromine or chlorine substituents decompose at ~200–220°C, whereas iodine analogues show decomposition near 180–190°C .

Biological Activity

Methyl 2-amino-5-iodo-4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈INO₂

- Key Functional Groups : Methyl ester, amino group, iodine atom

The presence of the iodine atom enhances the compound's ability to form halogen bonds, which are crucial for interactions with biological targets such as enzymes and receptors.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties. The compound's interactions with various biological systems suggest potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological evaluation. For instance, in a comparative study, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has also been explored for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The iodine atom is believed to enhance its binding affinity to target proteins involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : Its structural features allow it to bind to specific receptors, potentially leading to downstream effects on cell signaling.

- Halogen Bonding : The presence of iodine enhances the likelihood of forming halogen bonds, which can stabilize interactions with biomolecules.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 2-amino-4-methylbenzoate | Lacks iodine; different reactivity and activity |

| Methyl 2-amino-5-bromo-4-methylbenzoate | Contains bromine; alters reactivity |

| Methyl 2-amino-5-chloro-4-methylbenzoate | Contains chlorine; affects properties differently |

| Methyl 4-amino-5-iodo-2-methylbenzoic acid | Similar halogenated structure but different positioning |

The unique combination of an amino group and an iodine atom at specific positions on the benzoic acid ring gives this compound distinct chemical reactivity and potential biological activity compared to its analogs .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound's effectiveness against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-amino-5-iodo-4-methylbenzoate?

- Methodological Answer : Synthesis involves multi-step organic reactions:

Iodination : Introduce iodine at the 5-position using electrophilic iodination (e.g., I₂ with HNO₃ or KI/oxidative agents) .

Amination : Install the amino group at the 2-position via nucleophilic substitution (e.g., NH₃ under reflux in ethanol) .

Esterification : Convert the carboxylic acid to a methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., methyl ester at δ ~3.8 ppm, aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₀INO₂; calc. 307.18 g/mol) .

- X-ray Crystallography : Resolve ambiguities using SHELX for refinement and ORTEP-3 for visualization .

Q. What solvents and conditions optimize its stability during storage?

- Methodological Answer :

- Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Use anhydrous DMSO or DMF for dissolution to avoid decomposition.

- Avoid prolonged exposure to light (iodine sensitivity) .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography?

- Methodological Answer :

- Cross-Validation :

- Re-examine NMR sample purity (e.g., residual solvents may shift peaks).

- Use SHELXL to refine crystallographic data and check for disorder .

- Dynamic Effects : Consider conformational flexibility in solution (e.g., rotamers) vs. rigid solid-state structures .

Q. What strategies improve regioselectivity in halogenation reactions for derivatives?

- Methodological Answer :

- Directing Groups : The amino group at C2 directs electrophilic substitution to C5. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions (e.g., di-iodination) .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states to identify preferred pathways (e.g., SNAr vs. radical mechanisms).

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient sites (C5-iodo as a leaving group) .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Q. Contradiction Analysis in Published Studies

- Example : Discrepancies in reported melting points may arise from polymorphism or impurities.

- Resolution : Reproduce synthesis using rigorous purification (e.g., recrystallization from ethanol/water) and validate via DSC .

Q. Applications in Medicinal Chemistry

Properties

IUPAC Name |

methyl 2-amino-5-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCJVRIKQOSUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.